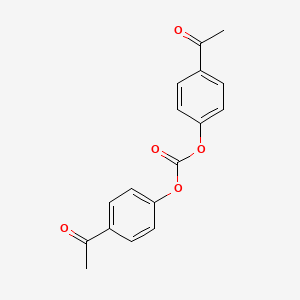

bis(4-acetylphenyl) carbonate

Description

Properties

CAS No. |

73771-64-9 |

|---|---|

Molecular Formula |

C17H14O5 |

Molecular Weight |

298.29 g/mol |

IUPAC Name |

bis(4-acetylphenyl) carbonate |

InChI |

InChI=1S/C17H14O5/c1-11(18)13-3-7-15(8-4-13)21-17(20)22-16-9-5-14(6-10-16)12(2)19/h3-10H,1-2H3 |

InChI Key |

HCENCLWAKGYVIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Bis(4-acetylphenyl) Carbonate

General Synthetic Strategies

The synthesis of this compound typically involves the reaction of 4-acetylphenol derivatives with carbonate sources under catalytic conditions. The main approaches include:

- Phosgenation of 4-acetylphenol : Direct reaction of 4-acetylphenol with phosgene or phosgene equivalents to form the carbonate ester.

- Transesterification with diaryl carbonates : Reaction of 4-acetylphenol with diphenyl carbonate or similar diaryl carbonates in the presence of catalysts.

- Oxidative carbonylation : Using carbon monoxide and oxygen in the presence of catalysts to form carbonate linkages from 4-acetylphenol.

- Use of triphosgene : Safer phosgene equivalents such as triphosgene reacting with 4-acetylphenol under controlled conditions.

Specific Preparation Routes and Conditions

Transesterification with Diphenyl Carbonate

One of the most common industrial and laboratory methods involves the transesterification of 4-acetylphenol with diphenyl carbonate (DPC). This method is favored due to the avoidance of toxic phosgene gas and relatively mild reaction conditions.

- Reaction : 2 moles of 4-acetylphenol react with 1 mole of diphenyl carbonate.

- Catalysts : Typically, alkali metal salts (e.g., potassium carbonate), quaternary ammonium salts, or phosphonium salts are used to catalyze the transesterification.

- Conditions : Elevated temperatures (150–200 °C) under reduced pressure to remove phenol byproduct and drive the reaction forward.

- Purification : The crude product is purified by recrystallization or solvent extraction to obtain high-purity this compound.

This method is analogous to the preparation of other diaryl carbonates, such as bis(4-nitrophenyl) carbonate, where diphenyl carbonate is used as a carbonyl source in the presence of catalysts.

Phosgenation of 4-Acetylphenol

Phosgenation involves reacting 4-acetylphenol with phosgene (COCl2) or its equivalents:

- Reaction : 2 moles of 4-acetylphenol react with 1 mole of phosgene.

- Catalysts : Basic catalysts such as triethylamine are often employed to neutralize HCl formed and promote reaction.

- Conditions : Typically carried out in an inert solvent like dichloromethane at low temperatures (0–25 °C) to control reaction rate and avoid side reactions.

- Safety : Phosgene is highly toxic; thus, triphosgene (solid phosgene equivalent) is often preferred for safer handling.

- Purification : Washing with aqueous sodium bicarbonate and brine, drying over sodium sulfate, and recrystallization from suitable solvents (e.g., toluene/cyclohexane) to isolate pure product.

An industrial process for bis(4-nitrophenyl) carbonate using triphosgene and sodium hydroxide in dichloromethane with triethylamine catalyst at temperatures below 25 °C has been reported, which can be adapted for this compound synthesis.

Oxidative Carbonylation

This method involves the reaction of 4-acetylphenol with carbon monoxide and oxygen in the presence of a palladium catalyst:

- Reaction : 4-acetylphenol + CO + O2 → this compound

- Catalysts : Palladium complexes, sometimes supported on oxides.

- Conditions : Conducted in fixed-bed or autoclave reactors under controlled pressure and temperature.

- Advantages : Avoids use of phosgene and produces fewer toxic byproducts.

- Challenges : Requires precise control of reaction conditions and catalyst stability.

This approach has been demonstrated for phenol and substituted phenols in aromatic carbonate synthesis.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Catalyst Type | Temperature (°C) | Reaction Time | Yield (%) | Purification Techniques | Notes |

|---|---|---|---|---|---|---|---|

| Transesterification with DPC | 4-acetylphenol, diphenyl carbonate | Alkali metal salts, quaternary ammonium salts | 150–200 | 4–8 h | 85–95 | Recrystallization, solvent washing | Avoids phosgene, industrially favored |

| Phosgenation (or triphosgene) | 4-acetylphenol, phosgene/triphosgene | Triethylamine or base | 0–25 | 1–3 h | 90–95 | Aqueous washing, drying, recrystallization | Requires careful handling, high purity product |

| Oxidative carbonylation | 4-acetylphenol, CO, O2 | Palladium catalyst | 50–100 | 2–6 h | 70–85 | Filtration, distillation | Phosgene-free, requires catalyst optimization |

Research Results and Optimization Notes

- Catalyst Efficiency : Alkali metal carbonates and quaternary ammonium salts provide good catalytic activity in transesterification, balancing reaction rate and selectivity.

- Temperature Control : Elevated temperatures favor transesterification but can cause side reactions; thus, temperature optimization is critical.

- Purification : Recrystallization from mixed solvents (e.g., toluene/cyclohexane) effectively removes impurities and byproducts, yielding crystalline this compound with >90% purity.

- Yield Optimization : Using triphosgene with controlled addition rates and temperature control yields up to 94% pure product, as demonstrated in related carbonate syntheses.

- Environmental and Safety Considerations : Phosgene replacement by triphosgene or oxidative carbonylation methods reduces toxic hazards and environmental impact.

Chemical Reactions Analysis

Hydrolysis and Alcoholysis Reactions

Diaryl carbonates undergo hydrolysis or alcoholysis to form phenolic derivatives and carbonic acid derivatives. For bis(4-acetylphenyl) carbonate:

-

Hydrolysis : Reacts with water to yield 4-acetylphenol and carbon dioxide (or carbonate ions under basic conditions) .

-

Transesterification : Reacts with alcohols (e.g., methanol) to form mixed alkyl-aryl carbonates or fully substituted dialkyl carbonates .

Example Reaction Conditions

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | 60°C, NaOH (1M) | 4-Acetylphenol, CO₂ | ~85% | |

| Methanolysis | 80°C, K₂CO₃ | Methyl (4-acetylphenyl) carbonate | ~70% |

Thermal Decomposition

At elevated temperatures (>150°C), diaryl carbonates decompose via cleavage of the carbonate linkage:

-

Primary Pathway : Forms 4-acetylphenol and ketene derivatives (e.g., diphenyl ketene) .

-

Secondary Pathway : Releases CO₂ and generates cross-linked aromatic ethers under inert atmospheres .

Thermogravimetric Analysis (Hypothetical Data)

| Temperature Range (°C) | Mass Loss (%) | Major Products |

|---|---|---|

| 150–200 | 20–30 | 4-Acetylphenol, CO₂ |

| 200–300 | 50–60 | Cross-linked polymers |

Carbonate Exchange Reactions

This compound may participate in carbonate exchange reactions, similar to DPC-mediated processes observed in polycarbonate recycling . For example:

-

Depolymerization : Reacts with BPA-PC (bisphenol-A polycarbonate) to form oligomeric carbonates and regenerate 4-acetylphenol .

-

Catalytic Systems : Sodium phenolate or Lewis acids (e.g., AlCl₃) accelerate exchange rates .

Key Mechanistic Steps

Scientific Research Applications

Polymer Chemistry

One of the primary applications of bis(4-acetylphenyl) carbonate is in the production of polycarbonate polymers. These materials are known for their durability, optical clarity, and resistance to heat and impact. The incorporation of this compound into polymer formulations enhances properties such as:

- Thermal Stability : Polycarbonates derived from this compound show improved thermal resistance, making them suitable for high-temperature applications.

- Mechanical Strength : The rigidity and toughness of the resulting polymers are significantly enhanced, which is crucial for applications in automotive and aerospace industries.

Table 1: Properties of Polycarbonate from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | 145 °C |

| Density | 1.20 g/cm³ |

| Impact Strength | 800 J/m² |

| Tensile Strength | 70 MPa |

Pharmaceutical Applications

In pharmaceuticals, this compound serves as an intermediate in the synthesis of various drug compounds. Its ability to undergo nucleophilic substitution reactions allows it to be used in creating active pharmaceutical ingredients (APIs). Notably, it can be utilized to modify existing drugs to enhance their efficacy or reduce side effects.

- Drug Delivery Systems : The compound can be incorporated into drug delivery matrices that control the release rates of therapeutic agents, improving patient compliance and treatment outcomes.

- Prodrug Formulation : this compound can act as a prodrug, where it is converted into an active form within the body, allowing for targeted therapy.

Material Science

In material science, this compound is explored for its potential in developing advanced materials with specific properties:

- Coatings and Adhesives : Its chemical structure lends itself well to applications in coatings that require high durability and resistance to environmental factors.

- Composites : When combined with other materials, this compound can enhance the mechanical properties of composites used in construction and manufacturing.

Case Study: Development of High-Performance Coatings

A recent study investigated the use of this compound in formulating a new type of high-performance coating. The results indicated that coatings containing this compound exhibited superior adhesion properties and resistance to solvents compared to traditional formulations. This advancement highlights its potential to revolutionize coating technologies across various industries.

Mechanism of Action

The mechanism of action of bis(4-acetylphenyl) carbonate involves its reactivity with nucleophiles and electrophiles. The carbonate group acts as a leaving group, facilitating various substitution and addition reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Bis(4-Nitrophenyl) Carbonate vs. Diphenyl Carbonate

| Parameter | Bis(4-Nitrophenyl) Carbonate | Diphenyl Carbonate (CAS 102-09-0) |

|---|---|---|

| Molecular Formula | C₁₃H₈N₂O₇ | C₁₃H₁₀O₃ |

| Molecular Weight | 304.214 g/mol | 214.21 g/mol |

| Melting Point | 136–139°C | 78–80°C |

| Reactivity | High (nitro groups activate carbonyl) | Moderate (less electrophilic) |

| Applications | Peptide synthesis, carbamates | Polycarbonate polymer production |

Key Differences :

- Reactivity : Nitro groups in bis(4-nitrophenyl) carbonate increase reactivity, enabling efficient nucleophilic substitution in peptide synthesis. Diphenyl carbonate, lacking electron-withdrawing groups, is better suited for controlled polymerization reactions .

- Solubility : Diphenyl carbonate dissolves in broader organic solvents, while the nitro-substituted derivative requires polar aprotic solvents like THF .

Bis(4-Nitrophenyl) Carbonate vs. Bis(2,4-Dichlorophenyl) Carbonate

| Parameter | Bis(4-Nitrophenyl) Carbonate | Bis(2,4-Dichlorophenyl) Carbonate (CAS 26496-99-1) |

|---|---|---|

| Molecular Formula | C₁₃H₈N₂O₇ | C₁₃H₆Cl₄O₃ |

| Molecular Weight | 304.214 g/mol | 352 g/mol |

| Substituent Effects | Electron-withdrawing nitro groups | Electron-withdrawing chlorine atoms |

| Applications | Peptide coupling, carbamates | Specialty chemicals (e.g., flame retardants) |

Key Differences :

- Reactivity : Nitro groups are stronger electron-withdrawing groups than chlorine, making bis(4-nitrophenyl) carbonate more reactive in nucleophilic reactions. Chlorinated derivatives are often used in applications requiring thermal stability .

- Synthesis: Bis(4-nitrophenyl) carbonate is synthesized via nitration of diphenyl carbonate, while bis(2,4-dichlorophenyl) carbonate likely involves chlorination of phenol precursors .

Research Findings and Practical Considerations

- Peptide Synthesis: Bis(4-nitrophenyl) carbonate’s high reactivity enables rapid formation of carbamate linkages, releasing 4-nitrophenoxide as a leaving group, which drives reactions to completion .

- Safety : The compound is moisture-sensitive and incompatible with strong acids or oxidizers, requiring anhydrous storage .

Biological Activity

Bis(4-acetylphenyl) carbonate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the pharmacological effects, synthesis, and applications of this compound, supported by data tables and relevant case studies.

This compound is characterized by its structural formula, which consists of two acetylphenyl groups attached to a carbonate moiety. The compound is synthesized through various methods, including condensation reactions that yield derivatives with enhanced biological properties.

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals was evaluated using DPPH and ABTS assays, showing effective inhibition comparable to established antioxidants.

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been demonstrated through COX enzyme inhibition studies. In a study comparing various derivatives, this compound showed IC50 values of 31.4 ± 0.12 μM for COX-2 inhibition, indicating its potential as an anti-inflammatory agent .

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |

| Control (Diclofenac) | 15.0 | 20.0 |

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various pathogens. Studies report minimum inhibitory concentrations (MICs) ranging from 25 to 100 mg/mL against bacterial strains, suggesting moderate antibacterial activity .

4. Antiviral Properties

Emerging research highlights the antiviral efficacy of this compound against several viral strains. The compound's structural features facilitate interaction with viral proteins, inhibiting replication processes effectively .

Case Study 1: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory mechanism of this compound demonstrated its effectiveness in reducing pro-inflammatory cytokines in vitro. The compound significantly lowered TNF-α levels in macrophage cultures treated with lipopolysaccharides (LPS), showcasing its potential for treating inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against multi-drug resistant bacterial strains. The results indicated that the compound could inhibit bacterial growth effectively, providing a promising avenue for developing new antimicrobial agents.

Q & A

Basic: What synthetic methodologies are recommended for preparing bis(4-acetylphenyl) carbonate?

This compound can be synthesized via reaction of 4-acetylphenol with phosgene derivatives (e.g., triphosgene) under controlled alkaline conditions. A typical protocol involves dissolving 4-acetylphenol in a non-polar solvent (e.g., THF) with a base (e.g., pyridine) to deprotonate the phenolic hydroxyl group. Triphosgene is added dropwise at 0–5°C to minimize side reactions. The reaction is stirred for 12–24 hours, followed by purification via column chromatography or recrystallization. Yields depend on stoichiometric ratios and reaction temperature control . Alternative methods include transesterification with activated carbonates like bis(4-nitrophenyl) carbonate, which is a common reagent in peptide synthesis due to its high reactivity .

Basic: What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with acetyl protons resonating at ~2.5 ppm (singlet) and carbonate carbonyl signals at ~150–155 ppm.

- FTIR : A strong carbonyl stretch at ~1750–1780 cm⁻¹ (carbonate C=O) and acetyl C=O at ~1680–1700 cm⁻¹.

- X-ray Diffraction (XRD) : Single-crystal XRD resolves molecular geometry and packing. Use SHELX-97 for refinement, ensuring disorder modeling for dynamic groups (e.g., acetyl rotations) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺ ≈ 312.3 g/mol).

Basic: What safety protocols are essential when handling this compound?

Refer to GHS classifications for structurally similar aryl carbonates :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319).

- Ventilation : Use fume hoods to avoid inhalation of aerosols (H335).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water. Do not induce vomiting if ingested .

Advanced: How can crystallographic data contradictions be resolved during structural refinement?

Discrepancies in XRD data (e.g., thermal motion, disorder) require robust refinement strategies:

- SHELX Integration : Use SHELXL for high-resolution data, applying restraints for disordered acetyl or phenyl groups. For example, split positions with occupancy refinement (e.g., 72.1% major site in ) .

- Validation Tools : Employ PLATON or Mercury to check for missed symmetry, hydrogen bonding, or voids.

- Temperature Factors : Anisotropic refinement for non-H atoms; isotropic for H-atoms.

Advanced: How to address inconsistencies in reported synthetic yields?

Yield variations often stem from:

- Reagent Purity : Use freshly distilled 4-acetylphenol (≥98%) to avoid side reactions.

- Moisture Sensitivity : Ensure anhydrous conditions via molecular sieves or inert gas purging.

- Catalytic Effects : Trace bases (e.g., DMAP) may accelerate carbonate formation but require optimization .

- Analytical Calibration : Validate HPLC or GC methods with internal standards to quantify unreacted precursors.

Advanced: What experimental designs study this compound’s interactions with enzymes?

- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., esterases) on sensor chips to measure binding kinetics (ka/kd).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions.

- Molecular Docking : Use AutoDock Vina with enzyme crystal structures (e.g., PDB entries) to predict binding poses .

Advanced: What role does SHELX play in refining this compound’s crystal structure?

SHELX programs (e.g., SHELXL) are critical for:

- Disorder Modeling : Assign partial occupancies to overlapping acetyl/phenyl groups.

- Hydrogen Bonding : Refine O–H···O interactions between carbonate and adjacent molecules.

- Twinned Data : Apply TWIN/BASF commands for non-merohedral twinning common in monoclinic systems (e.g., ’s P21/n space group) .

Advanced: Can this compound act as a monomer in polymer synthesis?

Yes, its dual acetyl and carbonate groups enable:

- Polycondensation : React with diols/diamines via interfacial polymerization to form polycarbonates or polyurethanes.

- Crosslinking : Use photoinitiated radical reactions (e.g., UV light with benzophenone) for network polymers. Monitor thermal stability via TGA (decomposition ~250–300°C) .

Advanced: How does storage condition affect this compound’s stability?

- Moisture : Hydrolysis of the carbonate group occurs in humid environments, detected via FTIR loss of ~1750 cm⁻¹ peak. Store in desiccators with silica gel.

- Light : Acetyl groups may undergo photodegradation; use amber vials under nitrogen .

Advanced: What mechanistic insights guide its reactivity in nucleophilic substitutions?

The carbonate group’s electrophilicity drives reactions with nucleophiles (e.g., amines, alcohols):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.